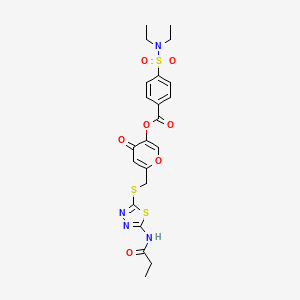
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C22H24N4O7S3 and its molecular weight is 552.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry and agricultural applications. Its unique structural features, including a pyran ring and thiadiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its fungicidal and nematocidal properties.
Chemical Structure and Properties
The molecular formula of the compound is approximately C18H22N4O5S2 , with a molecular weight of around 423.5 g/mol . The compound features several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Pyran Ring | A fused heterocyclic structure known for various biological activities. |
| Thiadiazole Moiety | Contributes to antimicrobial and pest control properties. |
| Sulfamoyl Group | Enhances solubility and potential interactions with biological targets. |
Antifungal Properties
Research indicates that derivatives of thiadiazoles exhibit significant fungicidal activity against various plant pathogens. Notably, modifications in the thiadiazole component can influence the compound's efficacy against diseases such as rice sheath blight. The compound has demonstrated effectiveness against fungal strains, suggesting its potential as an agricultural fungicide .
Nematocidal Activity
The compound also shows promising nematocidal activity , particularly against pests like Bursaphelenchus xylophilus. This nematode is known for causing significant damage to pine trees, making the compound a potential candidate for pest control in forestry . The mechanism of action may involve disrupting nematode physiology or metabolism, although further studies are needed to elucidate these pathways.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within target organisms. Preliminary studies suggest that the compound may inhibit key metabolic pathways essential for fungal and nematode survival . Detailed biochemical studies are necessary to fully understand these interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The complexity of its structure allows for various modifications that can enhance biological activity or alter pharmacokinetics:
- Formation of Thiadiazole Moiety : Initial reactions involve creating the thiadiazole ring through cyclization.
- Pyran Ring Formation : Subsequent steps include forming the pyran structure, which is crucial for biological activity.
- Esterification : The final step often involves esterification to introduce the sulfamoyl group.
This multi-step synthesis highlights the versatility in creating derivatives with potentially improved properties .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Thiadiazole Derivatives : Research has shown that modifications in the thiadiazole ring can lead to enhanced antifungal properties against pathogens like Fusarium spp. .
- Pyran-Based Compounds : Compounds featuring pyran structures have been investigated for their ability to inhibit various pathogens, demonstrating a broad spectrum of activity .
- Sulfamoyl Derivatives : The incorporation of sulfamoyl groups has been linked to improved solubility and bioavailability in agricultural applications .
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-4-19(28)23-21-24-25-22(35-21)34-13-15-11-17(27)18(12-32-15)33-20(29)14-7-9-16(10-8-14)36(30,31)26(5-2)6-3/h7-12H,4-6,13H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGZAVQOILNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














